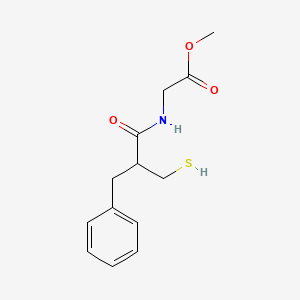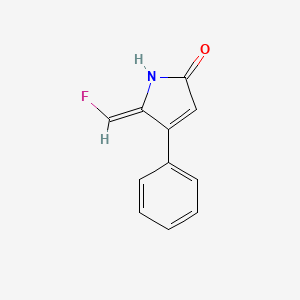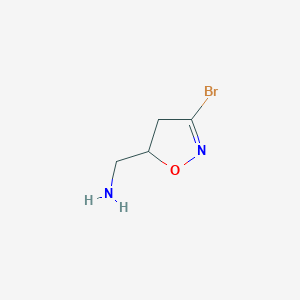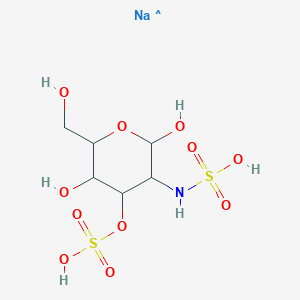
3-CHLOROTOLUENE-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(3,5-dimethoxyphenyl)ethanamine is a compound of interest in the field of organic chemistry due to its structural features and potential for various chemical reactions and applications. It belongs to the class of organic compounds known as phenethylamines, characterized by a phenethylamine skeleton substituted with methoxy groups and an amine function.
Synthesis Analysis
The synthesis of compounds related to (R)-1-(3,5-dimethoxyphenyl)ethanamine involves reactions of ethyl 2-(ethoxy)(alkylidene/arylidene)hydrazinecarboxylate with 2-(3,4-dimethoxyphenyl)ethanamine. This reaction yields a series of 1,2,4-triazol-5-ones containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties, indicating the versatility in synthesizing derivatives through modifications at the phenethylamine core (Ünver et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as derivatives of 1,2,4-triazol-5-ones, has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray spectral techniques. These analyses provide insights into the molecular geometry, electronic structure, and the nature of substituents affecting the overall molecular stability and reactivity (Ünver et al., 2011).
Chemical Reactions and Properties
(R)-1-(3,5-dimethoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including halogenation, acylation, and complexation with metals. These reactions can alter the physical and chemical properties of the compound, making it suitable for different applications, including catalysis and material science (Sancak et al., 2012).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Water Monitoring
One notable application of chlorinated compounds related to 3-chlorotoluene-d7 is in environmental monitoring, particularly for water quality. For instance, 1,3-dichloropropene (1,3-D), a chlorinated compound similar in nature, has been extensively studied for its potential to leach into groundwater. Extensive monitoring over four decades in North America and Europe has provided valuable insights. Despite the widespread agricultural use of 1,3-D, its detection in groundwater is limited due to its high volatility, rapid degradation in soils, and rapid hydrolysis in water. This research highlights the environmental fate of chlorinated compounds and underscores the importance of monitoring their presence in environmental samples (van Wesenbeeck & Knowles, 2019).
Chemical Reactions and Water Treatment
The reactions of chlorine with various inorganic and organic compounds during water treatment processes are critical for understanding the transformation and fate of chlorinated chemicals like 3-chlorotoluene-d7. The reactivity of chlorine, particularly with organic compounds, varies significantly, influencing water treatment outcomes. Research in this area has elucidated the kinetics and mechanisms of chlorine reactivity, offering insights into the treatment of water contaminated with chlorinated compounds (Deborde & von Gunten, 2008).
Transition Metal Compounds Analysis
Another application is the use of Near-edge X-ray Absorption Fine Structure (NEXAFS) in analyzing transition metal compounds, which can be relevant to the study of 3-chlorotoluene-d7 when considering its interactions with various metals and its potential use in catalysis or material science. This technique provides insights into the electronic and structural properties of transition metal compounds, including those involving chlorinated molecules (Chen, 1998).
Carbon Structure Synthesis
Research into the transformation of carbon dots into higher-dimensional carbon structures presents another fascinating application of chlorinated compounds. This area explores how chlorinated molecules, potentially including derivatives like 3-chlorotoluene-d7, can be used as substrates or intermediates in synthesizing more complex carbon-based materials for various technological applications (Mokoloko, Forbes, & Coville, 2022).
Safety And Hazards
3-CHLOROTOLUENE-D7 is classified as a flammable liquid and vapor, and it is harmful if inhaled7. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces7. It should be stored in a well-ventilated place and kept cool8. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water7.
Zukünftige Richtungen
The future directions for 3-CHLOROTOLUENE-D7 are not specified in the search results. However, given its use in various chemical reactions and synthesis processes, it’s likely that research will continue to explore its potential applications and improve its synthesis methods.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
CAS-Nummer |
1219804-88-2 |
|---|---|
Produktname |
3-CHLOROTOLUENE-D7 |
Molekularformel |
C7ClD7 |
Molekulargewicht |
133.6266124 |
Synonyme |
3-CHLOROTOLUENE-D7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






